5-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)indolin-2-one
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Overview
Description
5-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)indolin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines several functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)indolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The cyclopropyl group is introduced into the pyrimidine ring through a cyclization reaction.
Attachment of the piperidine moiety: The piperidine ring is then attached to the pyrimidine ring via an ether linkage.
Sulfonylation: The piperidine nitrogen is sulfonylated using a sulfonyl chloride reagent.
Formation of the indolinone core: The final step involves the formation of the indolinone core through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)indolin-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)indolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methyl-2,4-imidazolidinedione
- Indole derivatives
- Pyridopyrimidine compounds
Uniqueness
5-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)indolin-2-one stands out due to its combination of a cyclopropylpyrimidine moiety with a piperidine and indolinone core. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds.
Properties
IUPAC Name |
5-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c26-20-10-16-9-17(3-4-18(16)24-20)30(27,28)25-7-5-14(6-8-25)12-29-21-11-19(15-1-2-15)22-13-23-21/h3-4,9,11,13-15H,1-2,5-8,10,12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRBKRICWSGOGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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